1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane
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Overview
Description
1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a cyclohexane ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Preparation Methods
One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents, such as Umemoto’s reagents, which are known for their efficiency in introducing trifluoromethyl groups into organic compounds .
Industrial production methods often involve large-scale synthesis using similar radical trifluoromethylation techniques, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form hydrocarbons.
Reagents and Conditions: Common reagents include trifluoromethyl triflate for trifluoromethylation and various oxidizing or reducing agents for other transformations.
Major products formed from these reactions include trifluoromethylated ethers and other fluorinated compounds .
Scientific Research Applications
1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of materials with unique properties, such as increased stability and resistance to degradation
Comparison with Similar Compounds
1-(Bromomethyl)-2-(trifluoromethyl)cyclohexane can be compared with other trifluoromethylated compounds, such as:
Trifluoromethylbenzene: Known for its use in pharmaceuticals and agrochemicals.
Trifluoromethylcyclopentane: Similar in structure but with a different ring size, affecting its chemical properties.
Trifluoromethylcyclohexanol: Contains a hydroxyl group instead of a bromomethyl group, leading to different reactivity and applications
Properties
IUPAC Name |
1-(bromomethyl)-2-(trifluoromethyl)cyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVDLNYWSTZKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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